molecular formula C31H34N2O B8247976 (4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8247976
M. Wt: 450.6 g/mol
InChI Key: DUUAFMKUWVCJPQ-LOYHVIPDSA-N
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Description

(4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a complex organic compound with a unique structure that includes a pyridine ring, two phenyl groups, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Introduction of the dicyclopentylmethyl group: This step involves the alkylation of the pyridine ring using a dicyclopentylmethyl halide under basic conditions.

    Formation of the dihydrooxazole ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative.

    Attachment of the phenyl groups: This can be achieved through a Friedel-Crafts alkylation reaction using benzene and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of (4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-2-(6-(Cyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
  • (4R,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
  • (4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrothiazole

Uniqueness

The uniqueness of (4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential for specialized uses.

Properties

IUPAC Name

(4R,5R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O/c1-3-16-24(17-4-1)29-30(25-18-5-2-6-19-25)34-31(33-29)27-21-11-20-26(32-27)28(22-12-7-8-13-22)23-14-9-10-15-23/h1-6,11,16-23,28-30H,7-10,12-15H2/t29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUAFMKUWVCJPQ-LOYHVIPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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